4-chloro-2-methoxy-2H-pyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-methoxy-2H-pyran-5-one is an organic compound belonging to the pyranone family. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-2H-pyran-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a chlorinated ketone with a methoxy-substituted aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methoxy-2H-pyran-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible precursor for drug development.
Industry: Use in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-2-methoxy-2H-pyran-5-one exerts its effects would depend on its specific interactions with biological molecules. It might act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2H-pyran-3(6H)-one: Lacks the methoxy group.
6-methoxy-2H-pyran-3(6H)-one: Lacks the chloro group.
4-chloro-6-methoxy-2H-pyran-2-one: Different position of the oxygen atom.
Uniqueness
4-chloro-2-methoxy-2H-pyran-5-one is unique due to the presence of both chloro and methoxy substituents, which can influence its reactivity and biological activity.
Properties
CAS No. |
126641-76-7 |
---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
4-chloro-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H7ClO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3 |
InChI Key |
CYVIFAFYGPGNAB-UHFFFAOYSA-N |
SMILES |
COC1C=C(C(=O)CO1)Cl |
Canonical SMILES |
COC1C=C(C(=O)CO1)Cl |
Synonyms |
2H-Pyran-3(6H)-one, 4-chloro-6-methoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.